molecular formula C16H23BrN2O2 B6209078 tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate CAS No. 1704722-62-2

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

Cat. No. B6209078
CAS RN: 1704722-62-2
M. Wt: 355.3
InChI Key:
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Description

Tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate (TBPC) is a novel compound with a wide range of applications in the field of synthetic organic chemistry. It is a carboxylic acid derivative, which is composed of a tert-butyl group, a bromophenyl group, and a piperidin-4-yl group. TBPC has been used in various scientific research applications such as drug synthesis, medicinal chemistry, and catalysis.

Scientific Research Applications

Tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and other biologically active molecules, such as hormones, antibiotics, and anti-cancer agents. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate has also been used in medicinal chemistry and catalysis, as well as in the synthesis of polymers and other materials.

Mechanism of Action

Tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles such as aldehydes, ketones, and carboxylic acids to form a covalent bond. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction is reversible, and the product can be isolated by filtration and recrystallization.
Biochemical and Physiological Effects
tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-microbial, and anti-tumor activities. It has also been shown to have antioxidant and neuroprotective effects. In addition, tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate in lab experiments is its high reactivity and selectivity. It is a highly reactive compound, which makes it suitable for a wide range of organic synthesis reactions. In addition, it is highly selective, which makes it ideal for the synthesis of specific molecules. However, there are some limitations to using tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate in lab experiments. It is a highly toxic compound, and it can cause skin and eye irritation if not handled properly. In addition, it is a volatile compound, and it can easily evaporate if not stored properly.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate in scientific research. One possible direction is the development of new drugs and other biologically active molecules. tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate could be used as a starting material for the synthesis of new drugs and other biologically active molecules. In addition, tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate could be used in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Finally, tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate could be used in the synthesis of polymers and other materials.

Synthesis Methods

Tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate can be synthesized by the reaction of tert-butyl bromide and 1-(4-bromophenyl)piperidine in a basic medium. The reaction is conducted in a solvent such as dichloromethane or ethyl acetate, with a base such as potassium carbonate or sodium hydroxide. The reaction is then heated to a temperature of about 80-90°C for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate involves the reaction of tert-butyl carbamate with 1-(4-bromophenyl)piperidin-4-amine in the presence of a coupling agent such as EDCI or DIC. The reaction is carried out in a suitable solvent such as DMF or DCM at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the final compound.", "Starting Materials": [ { "Name": "tert-butyl carbamate", "CAS Number": "870-46-2", "Amount": "1 equivalent" }, { "Name": "1-(4-bromophenyl)piperidin-4-amine", "CAS Number": "877397-65-4", "Amount": "1 equivalent" }, { "Name": "coupling agent (e.g. EDCI or DIC)", "Amount": "1.2 equivalents" }, { "Name": "solvent (e.g. DMF or DCM)", "Amount": "as required" } ], "Reaction": [ { "Step": "Add tert-butyl carbamate and 1-(4-bromophenyl)piperidin-4-amine to a reaction flask", "Reagents": [ { "Name": "tert-butyl carbamate", "Amount": "1 equivalent" }, { "Name": "1-(4-bromophenyl)piperidin-4-amine", "Amount": "1 equivalent" } ], "Solvent": "DMF or DCM", "Temperature": "room temperature or reflux", "Time": "1-2 hours" }, { "Step": "Add coupling agent (e.g. EDCI or DIC) to the reaction mixture", "Reagents": [ { "Name": "coupling agent (e.g. EDCI or DIC)", "Amount": "1.2 equivalents" } ], "Solvent": "DMF or DCM", "Temperature": "room temperature or reflux", "Time": "1-2 hours" }, { "Step": "Purify the resulting product by column chromatography or recrystallization", "Reagents": [ { "Name": "column chromatography or recrystallization", "Amount": "as required" } ], "Solvent": "as required", "Temperature": "as required", "Time": "as required" } ] }

CAS RN

1704722-62-2

Product Name

tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.3

Purity

95

Origin of Product

United States

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